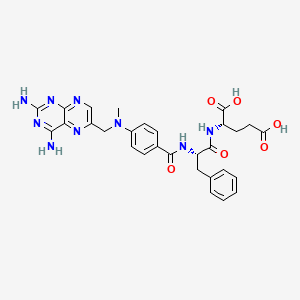![molecular formula C12H10N2OS2 B14482764 (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone CAS No. 64311-43-9](/img/structure/B14482764.png)
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone typically involves the condensation of thiophene derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of 2-(thiophen-2-yl)acetic acid with hydrazine hydrate in the presence of a catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols or thiols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of (Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cellular signaling pathways. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Furan: A five-membered ring containing oxygen.
Pyrrole: A five-membered ring containing nitrogen.
Uniqueness
(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and structural properties. This dual-ring system enhances its reactivity and broadens its range of applications compared to simpler heterocycles like thiophene, furan, and pyrrole .
Propiedades
Número CAS |
64311-43-9 |
|---|---|
Fórmula molecular |
C12H10N2OS2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
thiophen-2-yl-(4-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H10N2OS2/c15-12(10-4-2-6-17-10)11-8(7-13-14-11)9-3-1-5-16-9/h1-6,8,13H,7H2 |
Clave InChI |
NQWZODTXJUFUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=NN1)C(=O)C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



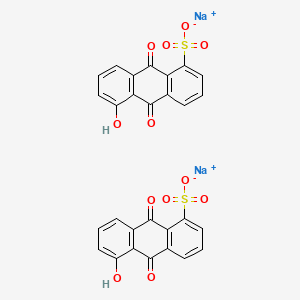
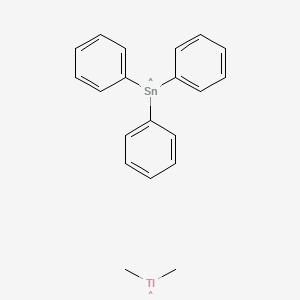
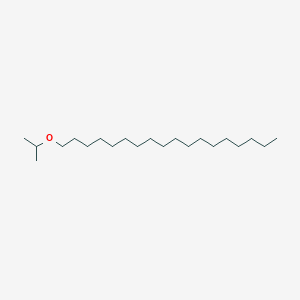


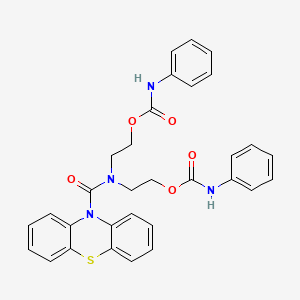

![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
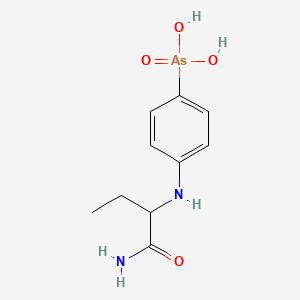
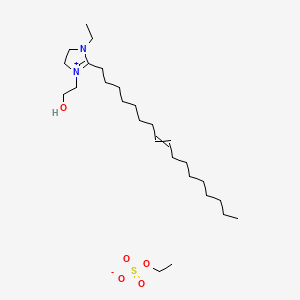
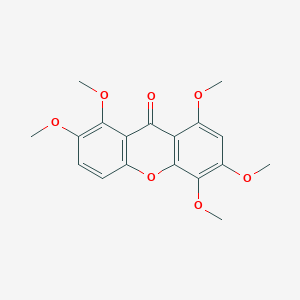
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
